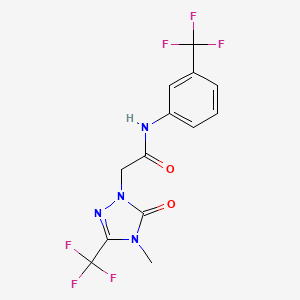

4-Chloro-2-nitro-DL-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-nitro-DL-phenylalanine is a chemical compound with the molecular formula C9H9ClN2O4 . It is an artificially produced compound and is known to be an irreversible tryptophan hydroxylase inhibitor . It acts pharmacologically to deplete endogenous levels of serotonin .

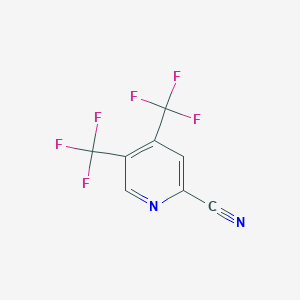

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitro-DL-phenylalanine consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 244.63 .Physical And Chemical Properties Analysis

4-Chloro-2-nitro-DL-phenylalanine is a white to yellow solid . It has a molecular weight of 244.63 . The compound is stored at a temperature of +4°C .Aplicaciones Científicas De Investigación

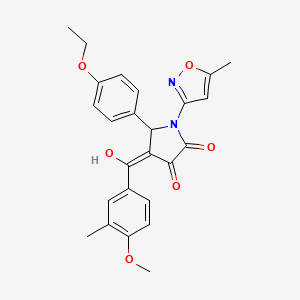

Self-Assembling Behavior of Modified Aromatic Amino Acids

The research explores the self-assembling properties of phenylalanine derivatives, particularly focusing on 4-nitrophenylalanine (4NP). The introduction of the nitro group significantly alters the molecule's self-assembly, making 4NP an efficient gelator compared to native phenylalanine. The study utilizes various analytical techniques to understand the altered self-assembling patterns of 4NP in different solvents, providing insights into the molecule's behavior in polar aprotic and polar protic media (Singh et al., 2020).

Novel Amino Acid Azo Fe(II) Complexes

This research focuses on the interaction of amino acids, including DL-phenylalanine, with nitroso compounds to form new amino acid azo compounds. These compounds then interact with Fe(II) ions to form complexes, which have been characterized by various analytical methods. The study discusses the effects of pH and substituents on the stability and electrical properties of these azo Fe(II) complexes, providing valuable information on the structural and functional aspects of these novel compounds (Shaker & Adam, 2003).

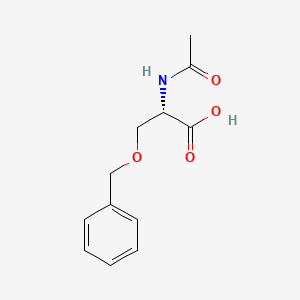

De Novo Biosynthesis of Para-Nitro-L-Phenylalanine

The study presents a biosynthetic pathway for para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli, marking a significant step in producing this nitroaromatic amino acid from glucose. The biosynthesis process's optimization and the potential applications of pN-Phe in genetic code expansion and other biological applications are detailed, highlighting the versatility and value of this molecule in biotechnological contexts (Butler et al., 2021).

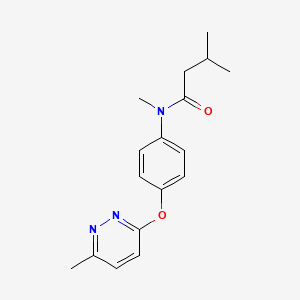

Gas-Phase Clusters Studies of Phenylalanine Derivatives

This research examines the behavior of gas-phase clusters of protonated methylamine with various phenylalanine (Phe) derivatives, including 4-chloro-l-phenylalanine and 4-nitro-l-phenylalanine. By combining IRMPD spectroscopy with electronic structure calculations, the study provides insights into the prevalent structures and the implications of different substituents on the behavior of these clusters (Kleisath et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMRKQAHHCMDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-nitro-DL-phenylalanine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)

![8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354010.png)

![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)